![molecular formula C27H26N4O4 B2733484 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941923-96-2](/img/no-structure.png)

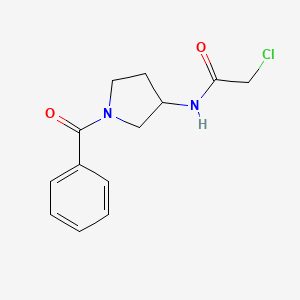

5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

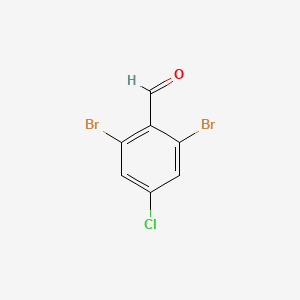

5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.529. The purity is usually 95%.

BenchChem offers high-quality 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has been conducted on the synthesis and crystal structures of related compounds, providing insights into their molecular geometries, electrostatic potential maps, and frontier molecular orbitals. These studies are foundational for understanding the physical and chemical properties of such compounds, potentially guiding the design of new materials or drugs (Şahin et al., 2011).

Potential Biological Activities

Several studies have focused on synthesizing novel derivatives and evaluating their biological activities. For instance, novel pyrazole-based heterocycles attached to a sugar moiety have been synthesized and screened for anti-diabetic activity. Some compounds exhibited moderate activity, suggesting the potential for further development into therapeutic agents (Vaddiraju et al., 2022).

Antimicrobial Properties

The synthesis of novel compounds with potential antimicrobial properties has been explored. A series of new derivatives were synthesized and tested for their antibacterial activity, with some compounds showing significant efficacy against various bacterial strains. These findings highlight the potential of such compounds in developing new antimicrobial agents (Rai et al., 2009).

Antioxidant and Antifungal Activities

Research has also delved into the antioxidant and antifungal properties of synthesized compounds. For example, derivatives of comenic acid containing isoxazole and isothiazole moieties were synthesized and exhibited a synergistic effect with antitumor drugs, suggesting their potential in enhancing chemotherapy efficacy (Kletskov et al., 2018).

Corrosion Inhibition

Furthermore, pyranopyrazole derivatives have been investigated for their role as corrosion inhibitors for mild steel in acidic solutions. These studies contribute to the broader application of such compounds in industrial settings, providing insights into their protective capabilities against corrosion (Yadav et al., 2016).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and the second intermediate is 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. These intermediates are synthesized separately and then coupled together using a coupling agent to form the final product.", "Starting Materials": [ "4-methoxyphenylhydrazine", "4-isopropoxybenzaldehyde", "acetic anhydride", "sodium acetate", "methyl iodide", "2-amino-5-methyl-oxazole", "ethyl chloroformate", "triethylamine", "4-dimethylaminopyridine", "2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "coupling agent (e.g. EDCI, HATU, or DCC)" ], "Reaction": [ "Synthesis of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "- React 4-methoxyphenylhydrazine with acetic anhydride and sodium acetate to form 2-(4-methoxyphenyl)pyrazol-5-amine", "- React 2-(4-methoxyphenyl)pyrazol-5-amine with ethyl chloroformate and triethylamine to form 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "Synthesis of 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "- React 4-isopropoxybenzaldehyde with methyl iodide and sodium acetate to form 4-isopropoxybenzyl iodide", "- React 2-amino-5-methyl-oxazole with 4-isopropoxybenzyl iodide to form 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)oxazole", "- React 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)oxazole with ethyl chloroformate and triethylamine to form 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "Coupling of intermediates:", "- React 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one and 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one with a coupling agent (e.g. EDCI, HATU, or DCC) to form the final product '5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one'" ] } | |

Número CAS |

941923-96-2 |

Nombre del producto |

5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |

Fórmula molecular |

C27H26N4O4 |

Peso molecular |

470.529 |

Nombre IUPAC |

2-(4-methoxyphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |

InChI |

InChI=1S/C27H26N4O4/c1-17(2)34-22-11-7-20(8-12-22)26-28-24(18(3)35-26)16-30-13-14-31-25(27(30)32)15-23(29-31)19-5-9-21(33-4)10-6-19/h5-15,17H,16H2,1-4H3 |

Clave InChI |

PEUWGBIVKBGLKW-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2733405.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2733407.png)

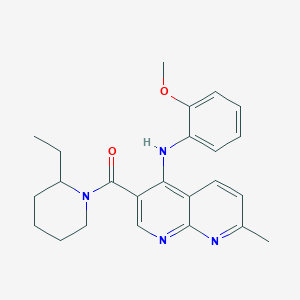

![4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2733413.png)

![4-Methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2733419.png)

![tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2733421.png)

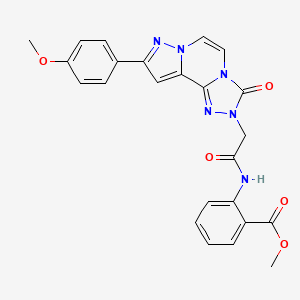

![3-[(2,5-dimethylphenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2733422.png)